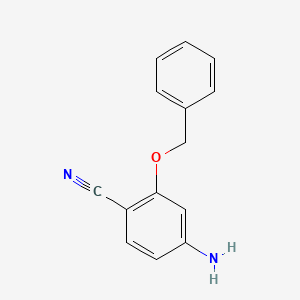

4-Amino-2-(benzyloxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-phenylmethoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-9-12-6-7-13(16)8-14(12)17-10-11-4-2-1-3-5-11/h1-8H,10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACKXVWDHDEIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001285322 | |

| Record name | 4-Amino-2-(phenylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284044-40-2 | |

| Record name | 4-Amino-2-(phenylmethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284044-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-(phenylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of 4-Amino-2-(benzyloxy)benzonitrile

The preparation of this trisubstituted benzene (B151609) derivative typically involves a multi-step synthesis approach to ensure the correct placement of the amino, benzyloxy, and nitrile groups. vapourtec.com The synthetic design must consider the directing effects of the existing substituents in each step.

A common strategy in multi-step synthesis is to begin with a precursor molecule that can be sequentially functionalized. libretexts.orgyoutube.comyoutube.com For this compound, a logical precursor would be a molecule containing a nitro group, which can later be reduced to the target amino group. The nitro group is a meta-director, which influences the position of subsequent additions. youtube.com

A plausible synthetic pathway could start with 2-hydroxy-4-nitrobenzonitrile. This precursor already has the hydroxyl and nitrile groups in the desired 1,2-position and a nitro group that can be converted to the amino function at position 4. The synthesis would then proceed via two key steps:

Introduction of the benzyl (B1604629) protecting group onto the hydroxyl function.

Reduction of the nitro group to an amine.

Alternatively, syntheses can begin with simpler precursors like 4-aminobenzamide, which can be dehydrated to form the nitrile group. patsnap.com Another approach involves the ammoxidation of alkylbenzenes, such as p-nitrotoluene, which can be converted to p-aminobenzonitrile in a catalytic system. medcraveonline.comgoogle.com

The choice of precursors is critical and often dictated by the availability and cost of starting materials. For instance, 4-Amino-2-(trifluoromethyl)benzonitrile is used as a starting material for synthesizing benzimidazoles, indicating that substituted aminobenzonitriles are valuable precursors for more complex heterocyclic systems. chemicalbook.com

The introduction of the benzyloxy group is a crucial step and is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

In the context of synthesizing this compound, if starting from a phenolic precursor like 4-amino-2-hydroxybenzonitrile, the hydroxyl group would be reacted with a benzyl halide, such as benzyl bromide or benzyl chloride. asianpubs.org The reaction is generally performed in the presence of a weak base, which deprotonates the phenol. A common and effective base for this transformation is potassium carbonate (K₂CO₃). nih.govprepchem.com

The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or N,N-dimethylformamide (DMF), under reflux conditions to ensure the reaction proceeds to completion. asianpubs.orgnih.govprepchem.com This method is efficient, providing high yields for the desired O-benzylated product. nih.gov

| Reactants | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-cyanophenol + Benzyl chloride | Potassium carbonate | Acetone | Reflux, 5 hours | High | prepchem.com |

| 4-cyanophenol + Benzyl bromides | Potassium carbonate | Acetone | Reflux | 92-99% | nih.gov |

| Substituted phenols + 2-Cyanobenzyl chloride | Potassium carbonate | N,N-dimethyl formamide | 80-110 ºC | Good to Excellent | asianpubs.org |

Palladium-Catalyzed Synthetic Approaches

Palladium catalysis offers powerful and versatile tools for forming carbon-carbon and carbon-nitrogen bonds, which are essential in the synthesis of complex aromatic compounds like benzonitrile (B105546) derivatives. memphis.edu

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, are fundamental in modern organic synthesis. memphis.edumdpi.combeilstein-journals.org These reactions can be employed to construct the skeleton of this compound or to introduce its functional groups onto a pre-existing aromatic ring.

For example, a plausible route could involve the Suzuki coupling of a di-halogenated benzene derivative with appropriate boronic acids to build the substituted aromatic core. Subsequently, the nitrile and amino groups could be introduced. More directly, a palladium catalyst could be used for the cyanation of an aryl halide precursor. For instance, a 4-amino-2-(benzyloxy)aryl bromide could be reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst like Pd(PPh₃)₄ to install the nitrile group.

Similarly, the Buchwald-Hartwig amination could be used to form the C-N bond. Starting with a 4-bromo-2-(benzyloxy)benzonitrile precursor, the amino group could be introduced by coupling it with an amine source under palladium catalysis.

| Reaction Type | Aryl Halide/Triflate | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Aryl Bromide | Arylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | Biaryl | mdpi.com |

| Buchwald-Hartwig Amination | Aryl Iodide | Aniline | Pd(OAc)₂, SPhos | N-Aryl Aniline | beilstein-journals.org |

| Cyanation | Aryl Halide | K₄[Fe(CN)₆] | Pd/C | Aryl Nitrile | |

| Carbonylative Synthesis | Aryl Iodide/Bromide | Cyanamide | Pd Catalyst | N-cyanobenzamide | acs.org |

The success of palladium-catalyzed reactions hinges on their high degree of regioselectivity, which is the ability to control where the new bond forms on a molecule. memphis.edu This control is governed by several factors within the catalytic cycle, which typically involves oxidative addition, transmetalation (for cross-coupling), and reductive elimination. memphis.edu

Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide. The site of this insertion is predetermined by the position of the halide, thus setting the regiochemistry from the start.

Ligand Effects: The ligands attached to the palladium center are not mere spectators; they play a crucial role in modulating the catalyst's reactivity and selectivity. semanticscholar.org Bulky, electron-rich phosphine (B1218219) ligands, for example, can influence the rate of reductive elimination and prevent side reactions, leading to a cleaner reaction with higher regioselectivity. The choice of ligand can even switch the preferred site of reaction in molecules with multiple potential reaction sites. semanticscholar.org

Directing Groups: In C-H activation reactions, a functional group already present on the substrate can temporarily bind to the palladium catalyst, directing it to activate a specific C-H bond nearby (often in the ortho position). This provides an excellent method for regioselective functionalization without pre-installing a halide. nih.gov

Through the careful selection of substrates, catalysts, ligands, and reaction conditions, palladium catalysis enables the precise construction of complex molecules like this compound, ensuring that each functional group is installed at the correct position. amanote.com

Copper-Mediated Synthetic Routes for Benzonitrile Derivatives

Copper-mediated reactions are a classic and continually evolving methodology for the synthesis of aryl nitriles. nih.gov These methods are particularly relevant for the introduction of the cyano group onto an aromatic ring.

The traditional method is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often at high temperatures. nih.gov While effective, this method requires harsh conditions and large amounts of copper salts.

Modern advancements have led to the development of copper-catalyzed cyanation reactions, which are more efficient and environmentally benign. nih.gov These newer protocols use only a catalytic amount of a copper salt and can proceed under milder conditions. nih.gov Various cyanide sources can be employed, including sodium cyanide (NaCN), potassium cyanide (KCN), and even less toxic alternatives like benzyl cyanide or formamide. researchgate.netacs.org

Copper catalysis has also enabled the direct cyanation of aryl C-H bonds, a highly atom-economical approach that avoids the need for pre-functionalized aryl halides. nih.govacs.org These reactions typically use a copper catalyst in conjunction with an oxidant. nih.gov Furthermore, copper can mediate the cyanation of other precursors, such as aryl boronic acids. acs.org

| Precursor | Cyanide Source | Copper System (Example) | Key Features | Reference |

|---|---|---|---|---|

| Aryl Halides | CuCN (stoichiometric) | CuCN | Traditional Rosenmund-von Braun; harsh conditions. | nih.gov |

| Aryl Bromides | NaCN | CuI (catalytic), KI, Ligand | Milder conditions than traditional methods; avoids stoichiometric CuCN. | nih.gov |

| Heterocycles (C-H bonds) | NaCN or KCN | CuCN (catalytic), Iodine (oxidant) | Direct C-H functionalization; high regioselectivity. | nih.gov |

| Aryl C-H bonds | AIBN | Copper salts | Utilizes AIBN as a free-radical "CN" source. | acs.org |

| Aryl Boronic Acids | Benzyl cyanide | Copper catalyst, TBHP (oxidant) | Uses a user-friendly cyanide source. | researchgate.net |

Reduction Chemistry of the Nitrile Moiety

The nitrile group is a key functional handle in this compound, and its reduction is a fundamental transformation for creating more complex derivatives, particularly benzylamines.

The conversion of the nitrile group in benzonitrile derivatives to a primary amine (R-CN → R-CH₂NH₂) is a crucial step in the synthesis of various biologically active molecules. wikipedia.org This transformation can be achieved using several stoichiometric reducing agents or through catalytic hydrogenation. wikipedia.orglibretexts.org

For benzyloxy-substituted benzonitriles, lithium aluminum hydride (LiAlH₄) is a particularly effective reagent. nih.gov The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF). The process involves a nucleophilic addition of a hydride from LiAlH₄ to the nitrile carbon, followed by a second hydride addition to the intermediate imine. libretexts.orgchemistrysteps.com A subsequent aqueous workup in a basic medium hydrolyzes the metal-amine complexes to yield the final primary amine. nih.gov For instance, various 4-(benzyloxy)benzonitriles have been successfully reduced to their corresponding 4-(benzyloxy)benzylamines in yields ranging from 49–80% using Li(AlH₄) in THF at room temperature. nih.gov

Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum dioxide is another widely used and economical method. wikipedia.org However, care must be taken with benzyloxy-protected compounds, as some catalysts, particularly palladium on carbon (Pd/C), can also cleave the benzyl ether group (hydrogenolysis). Therefore, catalyst choice is critical for selectivity. wikipedia.org Other reagents like diisopropylaminoborane, in the presence of catalytic lithium borohydride, have also proven effective for reducing a wide array of aromatic nitriles to primary amines. nih.govorganic-chemistry.orgorganic-chemistry.org

| Reagent | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C to RT | Highly effective, good yields nih.gov | Highly reactive, not chemoselective, requires anhydrous conditions |

| Catalytic Hydrogenation (e.g., Raney Ni) | H₂ gas, various solvents | Economical, high atom economy wikipedia.org | Potential for hydrogenolysis of benzyloxy group |

| Diisopropylaminoborane/LiBH₄ (cat.) | THF, RT to reflux | Mild conditions, good functional group tolerance nih.gov | Reagent preparation may be required |

The mechanism of nitrile reduction by metal hydrides like LiAlH₄ is a well-established process involving multiple nucleophilic additions. dalalinstitute.com

First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon atom of the nitrile group (C≡N). chemistrysteps.com This addition breaks the pi bond, forming a nitrogen-metal complex of an imine anion. libretexts.org The Lewis acidic lithium or aluminum cation coordinates to the nitrogen atom, enhancing the electrophilicity of the nitrile carbon. dalalinstitute.com

Second Hydride Addition: The intermediate imine-metal complex still contains a C=N double bond and remains susceptible to further reduction. libretexts.org A second hydride ion is delivered to the imine carbon, resulting in the formation of a dianionic metal-amine species. libretexts.orgdalalinstitute.com

Workup/Protonation: The final step involves an aqueous or acidic workup. The highly polar nitrogen-metal bonds are hydrolyzed, with the nitrogen atom being protonated to form the neutral primary amine, -CH₂NH₂. chemistrysteps.com

This two-step hydride addition mechanism explains why strong hydrides like LiAlH₄ fully reduce nitriles to amines. chemistrysteps.com Milder reagents, such as diisobutylaluminum hydride (DIBAL-H), can often be controlled to stop at the intermediate imine stage, which upon hydrolysis yields an aldehyde. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution in Derivative Synthesis

The primary amine generated from the reduction of this compound is a potent nucleophile that can participate in Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the coupling of the aminobenzyl moiety to various aromatic and heteroaromatic scaffolds. nih.gov

A prominent example is the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. In this synthesis, a 4-(benzyloxy)benzylamine (the reduced product) acts as the nucleophile, displacing a chlorine atom from a 4-chloroquinoline (B167314) ring. nih.gov Such reactions are typically carried out at high temperatures (e.g., 150 °C) in a polar aprotic solvent like dimethylsulfoxide (DMSO) and in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated. nih.gov

The SNAr mechanism is generally considered a two-step process involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, particularly when good leaving groups are involved. nih.gov For the synthesis of derivatives from this compound, the key is the presence of an electron-withdrawing group on the aromatic ring being attacked and a good leaving group (like a halide), which facilitates the nucleophilic attack by the amine. nih.gov

Base-Promoted Annulation Reactions in Related Systems

The 2-aminobenzonitrile (B23959) framework, which is the core of this compound, is a valuable precursor for constructing fused heterocyclic rings through annulation reactions. These reactions often proceed under base-promoted conditions. cardiff.ac.ukresearchgate.net

A notable example is the transition-metal-free synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles and ynones (alkynes with a carbonyl group). cardiff.ac.uk The reaction is typically promoted by a strong base like potassium tert-butoxide (KOtBu) in DMSO. cardiff.ac.uk The proposed mechanism involves:

Aza-Michael Addition: The amino group of the 2-aminobenzonitrile acts as a nucleophile and adds to the electron-deficient alkyne of the ynone. cardiff.ac.uk

Intramolecular Annulation: The resulting intermediate undergoes an intramolecular cyclization where the nitrogen anion attacks the carbon of the nitrile group. cardiff.ac.ukresearchgate.net

Tautomerization: A final tautomerization step yields the aromatic 4-aminoquinoline (B48711) product.

The nucleophilicity of the amino group is crucial; substrates with strong electron-withdrawing groups attached to the aminobenzonitrile ring may fail to react due to reduced nucleophilicity. cardiff.ac.uk This methodology highlights the potential of using this compound in similar base-promoted cyclizations to create complex, fused heterocyclic structures.

Diastereoselective Synthesis through Strecker Methodologies (e.g., employing benzyloxy-protected intermediates)

The Strecker synthesis is a classic multi-component reaction that produces α-aminonitriles from an aldehyde or ketone, ammonia (B1221849), and cyanide. frontiersin.org These aminonitriles are direct precursors to α-amino acids. When applied in an asymmetric fashion, this methodology can provide enantiomerically enriched amino acids.

The benzyloxy group, present in the target molecule, can play a crucial role as a protecting group or a stereodirecting element in related synthetic strategies. For example, in radical additions to β-benzyloxy hydrazones, the benzyloxy group can influence the diastereoselectivity of the reaction. acs.orgnih.gov

In the context of a diastereoselective Strecker synthesis, a chiral benzyloxy-containing auxiliary or a substrate with a benzyloxy group at a stereocenter could be employed. For instance, a chiral aldehyde containing a benzyloxy protecting group could react with ammonia and a cyanide source. The steric bulk and electronic properties of the benzyloxy group can influence the facial selectivity of the nucleophilic attack on the intermediate imine, leading to one diastereomer of the α-aminonitrile product over the other. Lewis acids are often used to catalyze these reactions and can influence the stereochemical outcome. acs.org While a direct application on this compound is not documented, its structural motifs are relevant to the design of intermediates for such diastereoselective transformations.

Elucidation of Chemical Reactivity and Transformation Mechanisms

Oxidative Pathways and Product Characterization

While specific oxidative studies on 4-Amino-2-(benzyloxy)benzonitrile are not extensively documented in the reviewed literature, the presence of the amino group suggests potential for oxidation. Aromatic amines are known to undergo oxidation to form a variety of products, including nitroso, nitro, and polymeric compounds, depending on the oxidant and reaction conditions.

In a broader context, electrochemical oxidation of benzonitrile (B105546) derivatives in the presence of a copper acetate (B1210297) catalyst can lead to the formation of N-amides. rsc.org This suggests a potential pathway for the amidation of the aromatic ring of this compound under specific electrochemical conditions.

It is also conceivable that under controlled oxidation, the benzyloxy group could be cleaved. However, the primary amino group is generally more susceptible to oxidation.

Reductive Transformations and Product Distribution

The nitrile group of this compound is susceptible to reduction. A common method for the reduction of nitriles to primary amines is the use of lithium aluminum hydride (Li(AlH₄)). libretexts.orgstackexchange.comreddit.comnih.gov This reaction proceeds via nucleophilic addition of a hydride to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine. libretexts.orgreddit.comnih.gov

A study on the synthesis of 4-(benzyloxy)benzonitriles demonstrated the successful reduction of the nitrile group to a primary amine using Li(AlH₄) in tetrahydrofuran (B95107) (THF), followed by hydrolysis. researchgate.net This suggests that this compound would likely undergo a similar transformation to yield 4-amino-2-(benzyloxy)benzylamine.

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 4-(Benzyloxy)benzonitriles | Li(AlH₄), H₂O | THF | 0 °C to 25 °C, 16h then 12h | 4-(Benzyloxy)benzylamines | 49-80% | researchgate.net |

This table shows data for a related class of compounds, 4-(benzyloxy)benzonitriles, and suggests a probable reductive pathway for this compound.

Alternative reducing agents such as diisobutylaluminum hydride (DIBAL-H) can reduce nitriles to aldehydes. stackexchange.com Therefore, treatment of this compound with DIBAL-H could potentially yield 4-amino-2-(benzyloxy)benzaldehyde.

Electrophilic and Nucleophilic Reaction Studies

The electronic nature of the substituents on the benzene (B151609) ring of this compound governs its reactivity towards electrophiles and nucleophiles.

The primary amino group in this compound is nucleophilic and can participate in various reactions. Studies on 2-aminobenzonitriles have shown that the amino group can act as a nucleophile in condensation and cyclization reactions. For example, in the presence of a base, the deprotonated amine can undergo aza-Michael addition to ynones, initiating a sequence of reactions to form polysubstituted 4-aminoquinolines. masterorganicchemistry.comcardiff.ac.uk This highlights the potential for the amino group of this compound to act as a key nucleophilic center in the synthesis of heterocyclic compounds.

The amino group can also undergo alkylation and acylation reactions. libretexts.org

The nitrile group is generally robust but can participate in several important transformations. scranton.edu It can undergo hydrolysis to a carboxylic acid under acidic or basic conditions, proceeding through an amide intermediate. stackexchange.comlibretexts.orgmasterorganicchemistry.comyoutube.com

Acidic Hydrolysis: Heating with an acid like hydrochloric acid would be expected to yield 4-amino-2-(benzyloxy)benzoic acid. libretexts.org

Alkaline Hydrolysis: Treatment with a base such as sodium hydroxide (B78521) would produce the corresponding carboxylate salt. libretexts.orgarkat-usa.org

The nitrile group can also react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. libretexts.org

Regioselectivity and Stereochemical Control in Reactions Involving the Compound

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is directed by the existing substituents. The amino (-NH₂) and benzyloxy (-OCH₂Ph) groups are both activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. scranton.eduyoutube.comyoutube.com The nitrile (-CN) group is a deactivating, meta-directing group.

Given the positions of the substituents, the powerful activating and directing effect of the amino group at position 4 and the benzyloxy group at position 2 will dominate. Electrophilic attack would be expected to occur at the positions ortho and para to the amino group and ortho to the benzyloxy group. The most likely positions for electrophilic substitution would be position 5 (ortho to the amino group and meta to the benzyloxy and nitrile groups) and position 3 (ortho to both the benzyloxy and amino groups, but likely sterically hindered).

In reactions where the amino group acts as a nucleophile, such as in the synthesis of quinazolines from 2-aminobenzonitriles, the regioselectivity is controlled by the initial nucleophilic attack of the amine followed by intramolecular cyclization involving the nitrile group. researchgate.net

Kinetic and Thermodynamic Control of Reaction Outcomes

The concepts of kinetic and thermodynamic control are crucial in predicting the product distribution of reactions with multiple possible outcomes. reddit.comwikipedia.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, with sufficient energy for reactions to be reversible, the system can reach equilibrium, favoring the most stable product, which is the thermodynamic product. libretexts.orgmasterorganicchemistry.com

In the context of electrophilic aromatic substitution on this compound, the relative stability of the possible Wheland intermediates (arenium ions) will influence the product distribution under thermodynamic control. Steric hindrance can also play a role in determining the kinetically favored product. For instance, attack at a less sterically hindered position might have a lower activation energy.

Influence of Reaction Parameters on Isomer Ratios

In reactions where multiple products can be formed, the careful control of reaction parameters is crucial for directing the outcome and maximizing the yield of the desired isomer. While specific studies on isomer formation for this compound are not extensively documented, the principles can be inferred from the synthesis of related heterocyclic compounds, such as substituted quinolines from 2-aminobenzonitriles. cardiff.ac.uk

The reaction of a 2-aminobenzonitrile (B23959) with a ketone or ynone can potentially lead to different isomers depending on the initial site of nucleophilic attack and the subsequent cyclization pathway. The primary reaction parameters influencing these ratios include the choice of base, solvent, and temperature.

Base: The strength and nature of the base can influence which proton is abstracted and the rate of nucleophilic attack. For instance, a strong base like potassium tert-butoxide (KOtBu) can deprotonate the amino group, enhancing its nucleophilicity for subsequent reactions. cardiff.ac.uk The choice of a weaker base might favor alternative reaction pathways.

Solvent: The polarity and proticity of the solvent can affect the stability of intermediates and transition states. A polar aprotic solvent like DMSO is often used in base-promoted cyclizations of aminobenzonitriles, as it can effectively solvate the cationic counter-ion of the base and does not interfere with the nucleophilic attack. cardiff.ac.uk

Temperature: Higher temperatures generally increase reaction rates but can sometimes lead to a decrease in selectivity and the formation of undesired side products. Optimization of the reaction temperature is critical to balance reaction efficiency with isomeric purity.

A summary of the potential influence of these parameters on reactions of this compound is presented in the table below.

| Parameter | Potential Influence on Isomer Ratios | Rationale |

| Base | Can favor one cyclization pathway over another by selectively enhancing the nucleophilicity of a specific site. | Stronger bases can lead to the deprotonation of the amine, promoting aza-Michael addition. cardiff.ac.uk |

| Solvent | Can stabilize specific transition states, thereby favoring the formation of a particular isomer. | Polar aprotic solvents can facilitate reactions involving charged intermediates. cardiff.ac.uk |

| Temperature | Can affect the kinetic versus thermodynamic control of the reaction, leading to different product distributions. | Higher temperatures may overcome the activation energy for the formation of a thermodynamically more stable, but kinetically less favored, isomer. |

In Situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions is essential for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. Techniques like Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the in situ analysis of reactions involving this compound. researchgate.netnih.gov

FT-IR Spectroscopy: This technique is particularly well-suited for monitoring reactions involving the nitrile group (C≡N), which has a characteristic sharp absorption band in the infrared spectrum, typically around 2220-2260 cm⁻¹. The disappearance of this nitrile peak would indicate its consumption during a reaction, such as a cyclization or hydrolysis. researchgate.net Similarly, changes in the absorption bands corresponding to the N-H stretches of the amino group (around 3300-3500 cm⁻¹) and the C-O stretch of the benzyloxy group (around 1000-1300 cm⁻¹) can provide valuable information about the transformation of these functional groups. unito.it Attenuated Total Reflectance (ATR) FT-IR probes can be directly immersed in the reaction mixture, allowing for continuous monitoring. fu-berlin.de

NMR Spectroscopy: Both ¹H and ¹³C NMR can be used to track the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. For this compound, the aromatic protons and carbons, as well as the benzylic protons of the protecting group, would have distinct chemical shifts that would change upon reaction. In situ NMR monitoring can be achieved by conducting the reaction directly within an NMR tube, which is particularly useful for slower reactions. researchgate.net

The following table summarizes the key spectroscopic signals that could be monitored for this compound.

| Spectroscopic Technique | Functional Group | Characteristic Signal (Approximate) | Expected Change Upon Reaction |

| FT-IR | Nitrile (C≡N) | 2220-2260 cm⁻¹ | Disappearance or shift |

| Amino (N-H) | 3300-3500 cm⁻¹ | Disappearance or broadening | |

| Ether (C-O) | 1000-1300 cm⁻¹ | Shift or change in intensity | |

| ¹H NMR | Aromatic Protons | 6.0-8.0 ppm | Shift in chemical shifts and coupling patterns |

| Amino Protons | Broad singlet, variable | Disappearance or shift | |

| Benzylic Protons | ~5.0 ppm | Shift or disappearance | |

| ¹³C NMR | Nitrile Carbon | 115-125 ppm | Disappearance or significant shift |

| Aromatic Carbons | 100-160 ppm | Shift in chemical shifts |

Intramolecular Cyclization and Annulation Mechanisms

The presence of the amino and nitrile groups in a 1,4-relationship on the benzene ring, with an ortho-alkoxy substituent, provides a scaffold for various intramolecular cyclization and annulation reactions to form heterocyclic systems. Annulation refers to the construction of a new ring onto a molecule. wikipedia.org

A plausible reaction is the base-promoted intramolecular cyclization. For instance, in a reaction analogous to the synthesis of substituted 4-aminoquinolines from 2-aminobenzonitriles and ynones, the amino group of this compound could act as a nucleophile. cardiff.ac.uk While this is an intermolecular reaction, it provides a model for potential intramolecular processes if a suitable electrophilic center were present in the molecule.

A more direct intramolecular cyclization could be envisioned if the benzyloxy group were modified or if the molecule were subjected to conditions that activate the aromatic ring. For example, a reaction could potentially be designed where the amino group attacks a position on the benzyl (B1604629) ring, although this would require significant activation.

A more likely scenario for intramolecular cyclization involves the reaction of the amino group with the nitrile group, a common strategy for synthesizing fused heterocyclic systems. This typically requires a co-reactant to be incorporated into the ring system. For example, a reaction with a dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) ring.

Photoinduced Transformations and Dimerization Processes

Aromatic nitriles are known to undergo various photochemical reactions upon exposure to UV light. acs.org For this compound, several photoinduced transformations are conceivable, including photodimerization and photocyclization.

Photodimerization: While specific studies on the photodimerization of this compound are not available, analogies can be drawn from the photochemistry of other aromatic compounds. One possible mechanism could involve the formation of a [2+2] cycloaddition product between two molecules of the benzonitrile derivative. This would likely occur between the electron-rich benzene rings.

Photoinduced Cyclization: It is also possible that UV irradiation could induce an intramolecular cyclization. For example, excitation of the molecule could lead to the homolytic cleavage of the benzyl C-O bond, generating a phenoxy radical and a benzyl radical. These reactive intermediates could then recombine in various ways, potentially leading to cyclized products.

Furthermore, the photochemistry of aminobenzonitriles has been studied in the context of intramolecular charge transfer (ICT) states, which can lead to various photoproducts. rsc.org The specific pathways would be highly dependent on the solvent and the excitation wavelength.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule, known as its geometry. By solving approximations of the Schrödinger equation, these methods determine the lowest energy conformation, which corresponds to the most stable molecular structure.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of molecules. jmchemsci.com The geometry optimization process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. mdpi.com For aromatic compounds like 4-Amino-2-(benzyloxy)benzonitrile, DFT has proven to be a reliable approach.

The process begins with an initial guess of the molecular geometry. The DFT calculation then computes the total energy of this arrangement and the forces acting on each atom. The atomic positions are then adjusted in a direction that lowers the total energy. This iterative process continues until the forces on the atoms are negligible and the energy change between successive steps is minimal, indicating that a stable structure, or local minimum, has been reached. mdpi.com Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly employed as they provide a good balance between accuracy and computational cost for organic molecules. analis.com.myresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions of the atoms within the molecule. mdpi.com

Commonly used basis sets include the Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p). analis.com.my

6-31G : This is a split-valence double-zeta basis set, meaning it uses two sizes of functions for the valence electrons, providing more flexibility than a minimal basis set.

(d,p) : These are polarization functions added to heavy (non-hydrogen) atoms (d) and hydrogen atoms (p). They allow for the description of non-spherical electron density distribution, which is crucial for accurately modeling chemical bonds.

6-311G : This is a split-valence triple-zeta basis set, offering even more flexibility for valence electrons.

++ : These symbols indicate the addition of diffuse functions to both heavy and hydrogen atoms. Diffuse functions are important for describing systems with delocalized electrons or anions, where electron density is spread over a larger volume.

The combination of a functional (like B3LYP) and a basis set (like 6-311++G(d,p)) defines the level of theory. The choice involves a trade-off between computational expense and the desired accuracy of the results. For a molecule like this compound, a level of theory such as B3LYP/6-311++G(d,p) is often sufficient to obtain reliable geometric and electronic properties. analis.com.mybanglajol.info

| Functional | Basis Set | Description | Typical Application |

|---|---|---|---|

| B3LYP | 6-31G(d) | Double-zeta with polarization on heavy atoms. Good for initial geometry optimizations. | General purpose, routine calculations. |

| B3LYP | 6-311++G(d,p) | Triple-zeta with polarization on all atoms and diffuse functions. High accuracy for energies and electronic properties. | Detailed electronic structure and reactivity studies. |

| M06-2X | cc-pVTZ | Meta-hybrid functional with a correlation-consistent triple-zeta basis set. Excellent for non-covalent interactions. | Systems with significant dispersion forces. |

Electronic Structure Analysis

Understanding the distribution and energy of electrons within a molecule is key to predicting its chemical behavior. Electronic structure analysis provides insights into molecular orbitals, charge distribution, and bonding interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comwikipedia.org

HOMO : Acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor.

LUMO : Acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a donor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzonitrile ring system, specifically involving the lone pair of the amino group. The LUMO is likely distributed over the benzonitrile (B105546) moiety, particularly the electron-withdrawing cyano group and the aromatic ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.85 | Electron-donating capability |

| ELUMO | -1.20 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.65 | Chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wikipedia.orgwisc.edu This method allows for the quantitative evaluation of electron delocalization and donor-acceptor interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) Namino | π* (Cring-Cring) | 45.2 | n → π* (Resonance) |

| π (Cring-Cring) | π* (C-N)nitrile | 20.5 | π → π* (Conjugation) |

| LP (2) Oether | σ* (Cring-Cbenzyl (B1604629)) | 5.8 | n → σ* (Hyperconjugation) |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.info The MEP map is plotted on the molecule's electron density surface, with different colors representing varying levels of electrostatic potential.

Red : Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue : Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow : Regions of intermediate or near-zero potential.

For this compound, the MEP surface would show a significant negative potential (red/yellow) around the nitrogen atom of the cyano group and the nitrogen of the amino group due to their lone pairs of electrons. The most positive potential (blue) would be located around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding. The aromatic rings would exhibit a mixed potential, with the benzyloxy group influencing the potential distribution on one side of the molecule. This visual representation provides an intuitive guide to the molecule's reactive behavior.

| Region | MEP Color | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Nitrile Nitrogen Atom | Red | Negative | Site for electrophilic attack, protonation |

| Amino Nitrogen Atom | Yellow/Red | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Amino Hydrogen Atoms | Blue | Positive | Site for nucleophilic attack, hydrogen bond donor |

| Aromatic Rings | Green/Yellow | Intermediate/Negative | Susceptible to electrophilic aromatic substitution |

Prediction and Correlation of Spectroscopic Properties

Computational methods, particularly those rooted in Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. These theoretical approaches allow for a detailed understanding of the relationship between molecular structure and its spectral signature.

The vibrational spectrum of a molecule, observable through infrared (IR) and Raman spectroscopy, provides a fingerprint of its structural features. Theoretical calculations can predict the frequencies and intensities of these vibrations, aiding in the assignment of experimentally observed spectral bands. For this compound, the vibrational modes can be predicted by performing geometry optimization followed by frequency calculations, typically using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov

The key vibrational frequencies for this compound are expected in the following regions, based on analyses of similar benzonitrile derivatives: nih.govresearchgate.net

N-H Stretching: The amino group is expected to show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C≡N Stretching: The nitrile group exhibits a strong, sharp absorption band in the region of 2220-2260 cm⁻¹. analis.com.my

C=C Stretching: The aromatic rings will have characteristic stretching vibrations between 1400 and 1600 cm⁻¹.

C-O Stretching: The ether linkage (benzyloxy group) is expected to show stretching vibrations in the 1200-1300 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group is typically observed around 1600-1650 cm⁻¹.

A representative table of predicted vibrational frequencies and their assignments is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Assignment |

| ν(N-H) asym | 3450 - 3500 | Asymmetric N-H stretch of amino group |

| ν(N-H) sym | 3350 - 3400 | Symmetric N-H stretch of amino group |

| ν(C-H) arom | 3000 - 3100 | Aromatic C-H stretch |

| ν(C-H) aliph | 2850 - 3000 | Aliphatic C-H stretch of benzyloxy group |

| ν(C≡N) | 2220 - 2260 | Nitrile group stretch |

| δ(N-H) | 1600 - 1650 | Amino group scissoring |

| ν(C=C) | 1400 - 1600 | Aromatic ring stretching |

| ν(C-O) | 1200 - 1300 | Aryl-ether C-O stretch |

This table is illustrative and based on data from analogous compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of organic molecules. ijstr.org For this compound, the presence of both electron-donating and electron-accepting groups suggests the likelihood of intramolecular charge transfer (ICT) transitions. These transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), are responsible for the molecule's UV-visible absorption characteristics.

The HOMO is expected to be localized on the electron-rich amino and benzyloxy-substituted benzene (B151609) ring, while the LUMO is anticipated to be centered on the electron-deficient benzonitrile moiety. The energy difference between these orbitals dictates the wavelength of the primary absorption band. TD-DFT calculations can provide the excitation energies, oscillator strengths (related to absorption intensity), and the nature of the electronic transitions. nih.gov

A hypothetical table of predicted electronic spectral data for this compound in a nonpolar solvent is provided below, based on studies of similar donor-acceptor benzonitriles. ijstr.org

| Parameter | Predicted Value | Transition Character |

| λmax (nm) | ~320-350 | HOMO → LUMO (π → π*) |

| Excitation Energy (eV) | ~3.54 - 3.87 | Intramolecular Charge Transfer (ICT) |

| Oscillator Strength (f) | > 0.1 | Strong |

This table is illustrative and based on data from analogous compounds.

Studies of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics, like this compound, are often candidates for nonlinear optical (NLO) materials. NLO materials have applications in technologies such as optical switching and frequency conversion. nih.gov

The NLO response of a molecule is related to its polarizability (α) and first-order hyperpolarizability (β). These properties describe how the molecule's electron cloud is distorted by an external electric field. Computational methods, particularly DFT, can be employed to calculate these parameters. dergipark.org.trnih.gov A large difference in the dipole moments of the ground and excited states, which is characteristic of ICT compounds, often leads to a high β value.

The calculated values for these properties for this compound would be expected to be significant, indicating its potential as an NLO material. Below is an illustrative data table of computed NLO properties, with comparative values for urea, a standard NLO reference material. ijstr.org

| Property | Symbol | Predicted Value for this compound (a.u.) | Value for Urea (a.u.) |

| Dipole Moment | μ | ~5-7 D | 1.37 D |

| Mean Polarizability | <α> | > 200 | ~35 |

| First-Order Hyperpolarizability | β₀ | > 1000 | ~85 |

This table is illustrative and based on data from analogous compounds.

Solvent Effects on Electronic Structure and Spectra (Solvatochromism)

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov For polar molecules like this compound, the electronic absorption and emission spectra are expected to be sensitive to the solvent environment. This is due to differential solvation of the ground and excited states. researchgate.net The excited state, having a larger dipole moment due to ICT, is stabilized more by polar solvents than the ground state. This typically leads to a red-shift (bathochromic shift) in the emission spectrum and often in the absorption spectrum as well, with increasing solvent polarity. rsc.orgnih.gov

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the electronic structure and spectra of the molecule. mdpi.com These calculations can predict the spectral shifts in various solvents and provide insights into the nature of solute-solvent interactions.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. japer.in

While no specific biological target has been defined for this compound, its structural motifs are present in compounds with known biological activities. A hypothetical molecular docking study could be performed to explore its potential interactions with a relevant protein target, for instance, a kinase or a receptor where substituted benzonitriles have shown activity. The docking simulation would predict the binding energy, which is an estimate of the binding affinity, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein's active site. nih.gov

An example of a hypothetical docking result is presented in the table below.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Example Kinase | -8.5 to -10.0 | Lys72, Glu91, Leu135, Asp184 | Hydrogen bonds with the amino group; π-π stacking with the benzonitrile ring; hydrophobic interactions with the benzyloxy group. |

This table is for illustrative purposes only and represents a hypothetical docking scenario.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds. For 4-Amino-2-(benzyloxy)benzonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the benzonitrile (B105546) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyloxy group, and the protons of the amino group. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule.

To definitively assign these signals and confirm the connectivity, advanced 2D NMR experiments are employed. numberanalytics.comwikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. wikipedia.org It would be used to identify which protons are adjacent to each other on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.orgyoutube.com This allows for the direct assignment of protonated carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JHC, ³JHC). youtube.com It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments, such as linking the benzyloxy group to the C2 position of the benzonitrile ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations that help to confirm the three-dimensional structure. numberanalytics.com

Based on data from analogous substituted benzonitriles, the predicted chemical shifts for this compound are summarized below. rsc.orgchemicalbook.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Key HMBC Correlations |

| Benzyl -CH₂- | ~5.1 | ~71 | HMBC to benzyl C1' and benzonitrile C2. |

| Benzyl Aromatic | ~7.3-7.5 | ~127-136 | COSY correlations within the benzyl ring spin system. |

| Amino -NH₂ | ~4.5 (broad) | N/A | Broad signal due to quadrupolar relaxation and exchange; position is solvent-dependent. |

| Benzonitrile H-3 | ~6.3 | ~103 | Correlates with H-5 in COSY. HMBC to C1, C2, C4, C5. |

| Benzonitrile H-5 | ~7.4 | ~134 | Correlates with H-3 in COSY. HMBC to C1, C3, C4, C-Nitrile. |

| Benzonitrile H-6 | ~6.2 | ~101 | Correlates with H-5 in COSY. HMBC to C2, C4, C-Nitrile. |

| Benzonitrile C-Nitrile | N/A | ~118 | HMBC from H-5 and H-3. |

| Benzonitrile C-1 | N/A | ~98 | HMBC from H-3 and H-5. |

| Benzonitrile C-2 (O-linked) | N/A | ~162 | HMBC from benzyl -CH₂- and H-3. |

| Benzonitrile C-4 (N-linked) | N/A | ~153 | HMBC from H-3, H-5, and -NH₂. |

Note: Predicted values are estimates based on analogous structures and are typically confirmed in a specific solvent like DMSO-d₆ or CDCl₃.

Time-resolved NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time, providing insights into reaction kinetics, intermediates, and mechanisms. nih.gov For instance, it has been used to study the proteolytic processing of proteins in vitro and in cell extracts. nih.gov

In the context of this compound, while specific time-resolved NMR studies are not prominently featured in the literature, the technique could theoretically be applied to:

Monitor the formation of the compound during its synthesis, for example, in the final amination step, to optimize reaction conditions.

Study the stability and degradation pathways of the molecule under various conditions, such as exposure to acid, base, or light.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups within a molecule. The spectra provide a molecular "fingerprint" based on the vibrational modes of chemical bonds. For complex molecules, experimental spectra are often correlated with theoretical calculations using Density Functional Theory (DFT) to achieve precise peak assignments. researchgate.netsigmaaldrich.cn

The key functional groups in this compound give rise to characteristic absorption bands:

Amino (N-H) stretching: Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine.

Nitrile (C≡N) stretching: A sharp, medium-intensity band in a relatively clean region of the spectrum.

Aromatic (C-H and C=C) stretching: Multiple bands corresponding to the vibrations of the two aromatic rings.

Ether (C-O-C) stretching: Asymmetric and symmetric stretching bands.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Amino | N-H asymmetric stretch | ~3450 | Medium | Based on data for 2-amino-4-chlorobenzonitrile. analis.com.my |

| Amino | N-H symmetric stretch | ~3360 | Medium | The presence of two bands is characteristic of a primary (-NH₂) amine. analis.com.my |

| Aromatic | C-H stretch | 3100-3000 | Medium-Weak | |

| Nitrile | C≡N stretch | ~2220 | Sharp, Medium | The position is sensitive to electronic effects from ring substituents. analis.com.my |

| Aromatic | C=C ring stretch | 1620-1450 | Strong-Medium | Multiple bands are expected due to the presence of two different aromatic rings. |

| Amino | N-H bend (scissoring) | ~1600 | Strong | |

| Ether | C-O-C asymmetric stretch | ~1250 | Strong | Characteristic of aryl-alkyl ethers. |

| Ether | C-O-C symmetric stretch | ~1040 | Medium |

Note: Experimental values can vary based on the sample phase (solid or solution).

Biological Activity and Mechanistic Insights Excluding Clinical Human Trial Data

Exploration as a Pharmacophore in Rational Drug Design

A comprehensive search of scientific databases reveals a lack of studies where 4-Amino-2-(benzyloxy)benzonitrile is explicitly explored as a pharmacophore in rational drug design. A pharmacophore is defined as the essential ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target to trigger or block its response.

While research on related structures exists, such as the investigation of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives as BACE-1 inhibitors mdpi.com, no such detailed exploration has been published for this compound itself. The study on the benzamide (B126) derivatives highlights how the benzyloxy moiety can be incorporated into a larger scaffold to interact with biological targets. mdpi.com However, without specific research on this compound, its potential as a pharmacophore remains theoretical and uninvestigated in the public domain.

Structure-Activity Relationship (SAR) Investigations of Synthesized Derivatives

Impact of Substituent Modifications on Biological Potency

There are no available structure-activity relationship (SAR) studies that use this compound as the core scaffold for modification and subsequent evaluation of biological potency. The existing SAR studies are focused on the derivatives, such as the N-(4-(benzyloxy)benzyl)-4-aminoquinolines. For these derivatives, modifications have been made to both the quinoline (B57606) ring and the benzyloxybenzyl group to investigate their impact on anti-mycobacterial activity. researchgate.net

Correlations between Structural Features and Biological Effects

Given the lack of biological activity data for this compound and its direct derivatives, no correlations between its structural features and biological effects have been established.

Applications in Advanced Materials Science Excluding General Material Properties

Utilization as a Building Block in Polymer Synthesis

Currently, there is no specific research detailing the use of 4-Amino-2-(benzyloxy)benzonitrile as a monomer in polymer synthesis. However, the presence of a primary amino group and a nitrile functionality suggests its potential as a valuable building block for various polymers. For instance, the amino group can readily participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. Research on related compounds, such as 2,2-bis(4-aminophenoxy)benzonitrile, has demonstrated the successful synthesis of polyamides and poly(amide-imide)s with desirable properties like high thermal stability and good solubility in organic solvents. sigmaaldrich.com The benzyloxy group in this compound could introduce unique characteristics to the resulting polymers, such as increased solubility and modified thermal properties, compared to polymers derived from simpler aminobenzonitriles.

The nitrile group could also be a site for post-polymerization modification, potentially allowing for the cross-linking of polymer chains or the introduction of other functional groups, thereby tailoring the final properties of the material.

Incorporation into Nanomaterials Fabrication

There is a lack of specific studies on the incorporation of this compound into nanomaterials. Conceptually, the molecule's functional groups could be leveraged for the surface modification of nanoparticles. The amino group could form covalent or non-covalent bonds with the surface of metallic or oxide nanoparticles, enabling their functionalization. This could improve their dispersion in various media or introduce specific functionalities. The benzonitrile (B105546) and benzyloxy groups could then influence the interfacial properties between the nanoparticles and a surrounding matrix in a nanocomposite material.

Exploration of Electrochemical Behavior for Catalytic Applications

No direct research on the electrochemical behavior of this compound for catalytic applications has been found. The electrochemical properties of organic molecules are highly dependent on their specific structure. Generally, amino-substituted aromatic compounds can undergo electrochemical oxidation. While the specific catalytic applications are yet to be explored, it is conceivable that metal complexes incorporating this molecule as a ligand could exhibit catalytic activity. The nitrogen atom of the amino group and the nitrile group could potentially coordinate with metal centers, and the electronic properties of the benzonitrile ring, influenced by the benzyloxy group, could modulate the catalytic performance of such a complex.

Design and Synthesis of Optoelectronic Materials

The design and synthesis of novel organic materials for optoelectronic applications is a rapidly growing field. While this compound has not been specifically investigated for this purpose, its structural features are of interest.

There is no available research on the photochromic or thermochromic properties of this compound. However, related benzonitrile Schiff base derivatives have been shown to exhibit reversible photochromism. For example, (E)-4-((2-hydroxy-4-methoxybenzylidene)amino)benzonitrile undergoes a reversible tautomerism upon UV exposure, leading to significant changes in color and fluorescence. nih.gov It is plausible that derivatives of this compound, particularly Schiff bases formed from its amino group, could be designed to exhibit similar photo- or thermochromic behavior. The electronic nature of the substituents on the aromatic rings would play a crucial role in determining these properties.

Specific applications of this compound in organic electronics and optical switching have not been reported. The potential in this area would largely depend on the molecule's electronic properties, such as its HOMO/LUMO energy levels and its ability to transport charge. These properties are influenced by the entire molecular structure. For instance, Schiff bases derived from related compounds have been considered for optoelectronic applications due to their potential for excited-state intramolecular proton transfer (ESIPT). nih.gov The development of derivatives of this compound could lead to materials with suitable characteristics for use in organic field-effect transistors (OFETs) or as components in optical switches.

Development of Solvatochromic Materials

There are no specific studies on the solvatochromic properties of this compound. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a property often observed in molecules with a significant change in dipole moment upon electronic excitation. The amino and nitrile groups in this compound are electron-donating and electron-withdrawing, respectively, which can lead to an intramolecular charge transfer character in its electronic transitions. This is a key feature for potential solvatochromism. Research on other donor-acceptor substituted aromatic compounds has shown that they can exhibit significant solvatochromic shifts. nih.gov Therefore, it is conceivable that this compound and its derivatives could act as solvatochromic probes, finding applications in sensing the polarity of microenvironments.

Investigation in Liquid Crystalline Systems

Despite a comprehensive review of scientific literature, no specific research findings or data detailing the investigation of this compound for its properties or applications within liquid crystalline systems have been identified. Searches for the direct use of this compound as a mesogenic material, a component in liquid crystal mixtures, or as a precursor for the synthesis of liquid crystals did not yield any relevant published studies.

The constituent parts of the molecule, namely the benzonitrile group and the benzyloxy moiety, are found in various liquid crystalline compounds. However, the specific combination and substitution pattern in this compound has not been a subject of reported research in this field. Therefore, no data on its mesomorphic behavior, transition temperatures, or other related properties in liquid crystalline systems can be provided.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of chiral amines and their derivatives is a cornerstone of modern pharmaceutical research. While specific stereoselective methodologies for 4-Amino-2-(benzyloxy)benzonitrile are not extensively documented, the broader field of chiral amine synthesis offers valuable insights. Future research could focus on adapting existing methods for the stereoselective synthesis of this compound and its derivatives.

One promising avenue is the use of chiral catalysts in the reduction of a suitable prochiral precursor. For instance, the hydrogenation of a corresponding imine or the asymmetric reduction of a nitro group to an amine could be explored using chiral metal complexes. The development of such methods would be crucial for accessing enantiomerically pure forms of this compound derivatives, which is often a prerequisite for evaluating their biological activity.

Another approach could involve the enzymatic resolution of a racemic mixture of this compound or a precursor. Lipases and other hydrolases have been successfully employed for the kinetic resolution of a wide range of chiral amines and their derivatives.

In-depth Mechanistic Investigations of Complex Transformations

Understanding the reaction mechanisms underlying the synthesis and transformation of this compound is fundamental for optimizing existing synthetic routes and designing new ones. For example, the reduction of the nitrile group in 4-(benzyloxy)benzonitriles to form 4-(benzyloxy)benzylamines is a key transformation. A detailed mechanistic study of this reduction, for instance using lithium aluminum hydride, would involve identifying intermediates and transition states to better control the reaction and improve yields. nih.gov

Furthermore, the hydrogenation of benzonitriles, in general, is known to proceed through a consecutive reaction sequence, first to the corresponding benzylamine (B48309) and then, under certain conditions, to the toluene (B28343) derivative via hydrogenolysis. acs.org A thorough mechanistic investigation of the hydrogenation of this compound would need to consider the influence of the amino and benzyloxy substituents on the reaction pathway and selectivity. Computational studies, in conjunction with experimental data, could provide a detailed picture of the reaction coordinates and energy profiles.

Rational Design and Synthesis of Next-Generation Derivatives

The this compound scaffold holds considerable potential for the rational design of next-generation derivatives with tailored properties, particularly for medicinal applications. The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines from 4-(benzyloxy)benzonitriles has demonstrated the utility of this class of compounds in developing agents with antimycobacterial activity. nih.gov This suggests that further derivatization of the amino and nitrile functionalities, as well as modifications to the benzyloxy group, could lead to new compounds with improved potency and selectivity.

For example, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems to explore new structure-activity relationships (SAR). The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used as a precursor for the synthesis of various nitrogen-containing heterocycles. The benzyloxy group can be substituted on the phenyl ring to modulate lipophilicity and electronic properties.

The following table showcases a series of synthesized 4-(benzyloxy)benzonitriles which served as precursors for N-(4-(benzyloxy)benzyl)-4-aminoquinolines, highlighting the versatility of this core structure in generating a library of compounds for biological screening. nih.gov

| Compound | Substituent on Benzyl (B1604629) Group | Yield (%) |

| 3a | H | 99 |

| 3b | 4-F | 92 |

| 3c | 4-Cl | 95 |

| 3d | 4-Br | 93 |

| 3e | 4-CN | 98 |

| 3f | 4-NO2 | 96 |

| Data from the synthesis of 4-(benzyloxy)benzonitriles as intermediates. nih.gov |

Advanced Computational Modeling for Predictive Research

Advanced computational modeling is an indispensable tool for accelerating the discovery and development of new molecules. In the context of this compound, computational methods can be employed to predict its physicochemical properties, reactivity, and potential biological activity.

Density functional theory (DFT) calculations can be used to study the electronic structure, molecular geometry, and spectroscopic properties of the molecule. researchgate.net For instance, the pyramidal character of the amino group and its influence on the electronic properties of the benzonitrile (B105546) system can be investigated. Such studies on related aminobenzonitriles have provided valuable insights into their structure and excited-state behavior. researchgate.net

Furthermore, molecular docking simulations can be used to predict the binding modes of this compound derivatives to specific biological targets, such as enzymes or receptors. This can aid in the rational design of more potent and selective inhibitors. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of a series of derivatives with their observed biological activity, providing a predictive tool for designing new compounds.

Synergistic Applications in Chemical Biology and Advanced Materials Engineering

The unique structural features of this compound and its derivatives open up possibilities for their application in the interdisciplinary fields of chemical biology and advanced materials engineering.

In chemical biology, the aminobenzonitrile scaffold can be incorporated into chemical probes to study biological processes. For example, fluorescent probes based on benzonitrile derivatives can be designed to detect specific analytes or to image biological structures. The amino group provides a convenient handle for conjugation to other molecules, such as fluorophores or affinity tags.

In the realm of advanced materials engineering, the rigid and aromatic nature of the benzonitrile core, combined with the potential for hydrogen bonding from the amino group, makes it an interesting building block for the synthesis of novel polymers and functional materials. For instance, polymers containing amino groups can be prepared from vinylaromatic and diene monomers. google.com The incorporation of the this compound moiety into polymer chains could lead to materials with interesting thermal, optical, or electronic properties. The nitrile group can also be a precursor for the formation of heat-resistant polymers. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.